4,8-Diamino-2-bromo-1,5-naphthoquinone

Catalog No.
S15786462
CAS No.
73384-69-7
M.F
C10H7BrN2O2
M. Wt
267.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,8-Diamino-2-bromo-1,5-naphthoquinone

CAS Number

73384-69-7

Product Name

4,8-Diamino-2-bromo-1,5-naphthoquinone

IUPAC Name

8-amino-6-bromo-5-hydroxy-4-iminonaphthalen-1-one

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

InChI

InChI=1S/C10H7BrN2O2/c11-4-3-6(13)8-7(14)2-1-5(12)9(8)10(4)15/h1-3,12,15H,13H2

InChI Key

UIZQEEPVXHNUOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2=C(C1=N)C(=C(C=C2N)Br)O

4,8-Diamino-2-bromo-1,5-naphthoquinone is a synthetic organic compound characterized by its unique structure, which includes a naphthoquinone core with both amino and bromine substituents. Its molecular formula is C10H7BrN2O2C_{10}H_7BrN_2O_2, and it features a naphthalene ring system with two amino groups at the 4 and 8 positions and a bromine atom at the 2 position. This compound is notable for its potential applications in medicinal chemistry and materials science due to its redox properties and ability to generate reactive oxygen species.

  • Oxidation: The compound can be oxidized to form different quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can undergo reduction to yield hydroquinone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions, utilizing nucleophiles like thiols or amines.

This compound has garnered interest for its biological activities, particularly:

  • Antibacterial and Antifungal Properties: Research indicates that it may exhibit significant antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity: The compound's ability to generate reactive oxygen species suggests potential applications in cancer therapy, where oxidative stress can induce apoptosis in cancer cells .
  • Mechanism of Action: Its mechanism involves redox cycling that leads to oxidative stress in target cells, disrupting normal cellular functions and potentially inhibiting the growth of pathogens or cancerous cells.

The synthesis of 4,8-Diamino-2-bromo-1,5-naphthoquinone typically involves:

  • Bromination: The initial step involves brominating 1,5-naphthoquinone using bromine in acetic acid to introduce the bromine atom at the 2-position.
  • Amination: Subsequent amination is performed using ammonia or an amine source under controlled conditions to introduce the amino groups at the 4 and 8 positions.

4,8-Diamino-2-bromo-1,5-naphthoquinone has several applications:

  • Medicinal Chemistry: Its potential as an antibacterial, antifungal, and anticancer agent makes it valuable in drug development.
  • Materials Science: The compound's electronic properties make it suitable for use in organic semiconductors and other advanced materials.
  • Biological Studies: It serves as a tool for investigating the mechanisms of action of naphthoquinone derivatives within biological systems.

Studies on the interactions of 4,8-Diamino-2-bromo-1,5-naphthoquinone with biological systems have revealed its ability to interfere with various cellular processes. For instance:

  • It can interact with specific enzymes and proteins, disrupting their normal functions.
  • The generation of reactive oxygen species may lead to cellular damage, which is exploited in its antibacterial and anticancer activities .

Several compounds share structural similarities with 4,8-Diamino-2-bromo-1,5-naphthoquinone:

Compound NameDescriptionUnique Features
2-Bromo-1,4-naphthoquinoneAnother brominated naphthoquinone with similar redox properties.Lacks amino groups; primarily used in dye synthesis.
4,8-Diamino-1,5-naphthoquinoneSimilar structure without bromine but retains amino substitutions.Focused on biological activities; less reactive.
2-Chloro-1,4-naphthoquinoneA chlorinated analog with comparable chemical behavior.Different halogen; affects reactivity patterns.

Uniqueness

4,8-Diamino-2-bromo-1,5-naphthoquinone stands out due to its combination of amino and bromine substituents. This unique substitution pattern enhances its reactivity and specificity in various applications compared to other naphthoquinones that may lack one or both functional groups .

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

265.96909 g/mol

Monoisotopic Mass

265.96909 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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